REACTION_SMILES
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[BH4-:1].[CH3:16][CH2:17][OH:18].[F:3][C:4]([c:5]1[cH:6][cH:7][c:8]([CH2:11][CH:12]=[O:13])[cH:9][cH:10]1)([F:14])[F:15].[Na+:2]>>[F:3][C:4]([c:5]1[cH:6][cH:7][c:8]([CH2:11][CH2:12][OH:13])[cH:9][cH:10]1)([F:14])[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CCc1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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OCCc1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |